Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18299361
InChI: InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3
SMILES:
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

CAS No.:

Cat. No.: VC18299361

Molecular Formula: C19H28N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate -

Specification

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
IUPAC Name tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Standard InChI InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3
Standard InChI Key SCBZIRLPWKMXGG-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Stereochemical Configuration

The compound’s IUPAC name, tert-butyl (1R,6S)-7-((R)-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, reflects its intricate stereochemistry. The bicyclo[4.2.0]octane system consists of a seven-membered ring fused to a four-membered ring, with nitrogen atoms at positions 3 and 7 . The tert-butyl carbamate group at position 3 acts as a protecting group for the amine, while the (R)-1-phenylethyl substituent at position 7 introduces chirality.

Key Stereochemical Features

  • Bicyclic Core: The [4.2.0] bicyclic system imposes significant ring strain, which influences the compound’s conformational flexibility and reactivity.

  • Chiral Centers: The (1R,6S) configuration of the bicyclic framework and the (R)-1-phenylethyl group create three stereocenters, making enantioselective synthesis a critical consideration .

  • Spatial Arrangement: The tert-butyl group’s bulkiness shields the carbamate moiety, while the phenylethyl substituent projects into a spatial quadrant that may facilitate interactions with biological targets.

The stereochemical assignment is corroborated by the InChI code (1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16+,17+/m1/s1), which encodes the absolute configuration .

Physical and Chemical Properties

The compound’s physicochemical profile is summarized in Table 1.

Table 1: Physicochemical Properties of Tert-Butyl 7-(1-Phenylethyl)-3,7-Diazabicyclo[4.2.0]Octane-3-Carboxylate

PropertyValueSource
Molecular FormulaC₁₉H₂₈N₂O₂
Molecular Weight316.44 g/mol
CAS Number1820572-07-3
InChI KeySCBZIRLPWKMXGG-PVAVHDDUSA-N
AppearanceSolid (exact color unspecified)
PurityNot explicitly stated (commercial grade)

The compound’s solubility is likely influenced by the hydrophobic tert-butyl and phenylethyl groups, rendering it more soluble in organic solvents like dichloromethane or ethyl acetate than in aqueous media. Its stability under standard laboratory conditions is assumed to be moderate, though the carbamate group may hydrolyze under strongly acidic or basic conditions.

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